Product packaging for 4-(Pyridin-4-yl)aniline(Cat. No.:CAS No. 13296-04-3)

4-(Pyridin-4-yl)aniline

Cat. No.: B084086
CAS No.: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aniline (B41778) Moieties in Modern Organic Chemistry

The importance of 4-(Pyridin-4-yl)aniline in contemporary organic synthesis stems from the inherent properties of its constituent pyridine and aniline fragments.

Pyridine , a heterocyclic aromatic compound, is a cornerstone of organic chemistry. numberanalytics.com Its nitrogen atom imparts basicity and nucleophilicity, allowing it to participate in a variety of chemical reactions, including acid-base reactions and the formation of coordination complexes with metal ions. fiveable.meyoutube.comwikipedia.org The pyridine ring is a common feature in numerous biologically active compounds, including pharmaceuticals and natural products. numberanalytics.com Its derivatives are widely employed as solvents, reagents, and catalysts in organic synthesis. fiveable.meyoutube.com

Aniline , the simplest aromatic amine, is a vital precursor in the synthesis of a vast array of organic compounds. fiveable.mewikipedia.orgchemicalbook.com The amino group makes the benzene (B151609) ring "electron-rich," facilitating rapid electrophilic aromatic substitution reactions. wikipedia.orgchemicalbook.com Aniline and its derivatives are fundamental to the production of dyes, polymers, pharmaceuticals, and agricultural chemicals. quora.comatamankimya.com The ability of the amino group to be diazotized and subsequently replaced by various nucleophiles further enhances its synthetic versatility. wikipedia.orgchemicalbook.comatamankimya.com

The combination of these two moieties in this compound results in a molecule with a rich and versatile chemical profile, making it a valuable tool for the construction of novel molecular architectures.

Historical Context and Evolution of Research Trajectories for this compound Scaffolds

While the precise historical timeline of the first synthesis of this compound is not extensively documented in readily available literature, its emergence as a significant research compound is closely tied to the development of modern cross-coupling reactions. The advent of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provided efficient and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methodologies proved to be instrumental in the synthesis of biaryl compounds like this compound and its derivatives.

Early research likely focused on the fundamental synthesis and characterization of this compound. However, with the growing understanding of its potential, research trajectories have expanded significantly. In medicinal chemistry, the this compound scaffold has been explored as a key component in the design of kinase inhibitors for cancer therapy and other biologically active molecules. In materials science, its rigid and predictable coordination geometry has made it a valuable building block for the construction of metal-organic frameworks (MOFs) and functional polymers. numberanalytics.com More recently, research has also delved into its applications in catalysis, where it can act as a ligand for transition metal catalysts. The evolution of research on this compound scaffolds highlights a continuous search for novel applications driven by the development of new synthetic methods and a deeper understanding of its chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYVZSNXXTOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363753
Record name 4-(Pyridin-4-yl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-04-3
Record name 4-(Pyridin-4-yl)aniline
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Record name 4-(pyridin-4-yl)aniline
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Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yl Aniline

Foundational Synthetic Routes for 4-(Pyridin-4-yl)aniline Derivatives

The synthesis of the this compound framework can be achieved through several foundational routes, including the convergence of multiple reactants in a single step or the strategic use of organoboron compounds.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent an efficient strategy for generating molecular complexity. tcichemicals.com While direct MCR synthesis of this compound itself is not prominently documented, MCRs are widely used to create highly substituted pyridine (B92270) cores, which can be precursors to aniline-substituted pyridines.

One such versatile method is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which yields highly substituted pyridin-4-ol derivatives. chim.it These pyridin-4-ols can then be converted into pyridin-4-yl nonaflates. These nonaflates are exceptionally versatile intermediates for subsequent palladium-catalyzed reactions, including amination, to introduce the aniline (B41778) moiety. chim.it The broad applicability of this approach is demonstrated by the variety of components that can be successfully employed, as shown in the table below. chim.it

Table 1: Scope of Components in the Multi-Component Synthesis of Pyridin-4-ol Precursors

Component Type Examples of Successful Reactants
Carboxylic Acids Aliphatic, Aromatic, Heteroaromatic, α,β-Unsaturated, Alkynyl-substituted
Nitriles Acetonitrile (B52724), Pivalonitrile, Benzonitrile, etc. (Note: Trifluoroacetonitrile failed to react)
Alkoxyallenes Methoxyallene, Ethoxyallene, etc.

Data sourced from a study on the synthesis and reactivity of pyridin-4-ols. chim.it

The general mechanism for this pyridine synthesis involves the initial reaction of the lithiated alkoxyallene with the nitrile, followed by acylation with the carboxylic acid. A subsequent cascade of cyclization and elimination steps leads to the formation of the pyridin-4-ol ring system. chim.it

Strategies Involving Boronic Acid Derivatives

A principal and widely utilized method for synthesizing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid with an aniline-containing aryl halide, or vice versa. 4-Pyridineboronic acid is a key building block in this approach, valued for its role in constructing nitrogen-containing heterocyclic compounds. chemicalbook.comlookchem.compharmaffiliates.com

The general reaction is as follows:

4-Pyridineboronic acid + 4-Haloaniline → this compound

4-Aminophenylboronic acid + 4-Halopyridine → this compound

This methodology is a cornerstone in pharmaceutical and materials science for creating biaryl linkages. lookchem.com Beyond the Suzuki reaction, Chan-Lam cross-coupling, which uses copper catalysts to form C-N bonds between arylboronic acids and amines, also presents a viable, though perhaps less common, route. researchgate.net The synthesis of boronic acid derivatives themselves often involves coupling reactions, for instance, the amidation between a carboxyphenylboronic acid and an arylamine to create more complex structures. mdpi.com

Advanced Cross-Coupling Reaction Methodologies for this compound Scaffolds

Cross-coupling reactions are paramount in modern organic synthesis. For the this compound system, copper-catalyzed C-N bond formation, a variation of the Ullmann condensation, is a particularly relevant and advanced methodology.

Copper(I)-Catalyzed C-N Cross-Coupling Reactions

The formation of the C-N bond between a pyridine ring and an aniline derivative can be efficiently achieved through copper(I)-catalyzed Ullmann-type reactions. These methods have been refined to overcome the harsh conditions traditionally required, such as high temperatures and the use of stoichiometric amounts of copper. mdpi.com

A notable advancement involves the use of a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. This heterogeneous catalyst facilitates the C-N cross-coupling of 4-chloropyridinium chloride with various anilines in boiling isopropyl alcohol, offering a greener and more efficient protocol. mdpi.comresearchgate.netnih.gov

A significant advantage of modern catalytic systems is the ability to operate without the need for additional, often expensive and air-sensitive, ligands. The aforementioned polyacrylate-supported Cu(I) catalyst operates effectively without any added stabilizing ligands, simplifying the reaction setup and purification. mdpi.comresearchgate.netnih.gov This represents a move towards more sustainable and economical chemical synthesis. While many copper-catalyzed C-N couplings rely on ligands like diamines, phenanthrolines, or amino acids to stabilize the catalyst and promote the reaction, the development of ligand-free systems is a key area of research. mdpi.comsioc-journal.cn Another ligand- and base-free protocol utilizes copper(II) acetate (B1210297) to catalyze the coupling of arylboronic acids with anilines, further demonstrating the feasibility of this approach. nih.gov

The electronic nature of the substituents on the aniline starting material has a profound influence on the outcome of the copper(I)-catalyzed C-N cross-coupling reaction with 4-chloropyridine. The reaction can yield either the mono-arylated product, N-(pyridin-4-yl)benzene amine (the desired this compound derivative), or the di-arylated product, N,N-bis(pyridin-4-yl)benzene amine. mdpi.com

Research using the polyacrylate-supported Cu(I) catalyst has shown that the product distribution is highly dependent on these electronic effects. mdpi.com

Anilines with Electron-Donating Groups (EDGs): When anilines bearing EDGs (e.g., -CH₃, -OCH₃) are used, the reaction predominantly yields the mono-coupled product in high yields. mdpi.com

Anilines with Electron-Withdrawing Groups (EWGs): In contrast, anilines with strong EWGs (e.g., -CF₃, -NO₂) tend to produce the mono-arylated product exclusively or as the major product. mdpi.com For instance, the reaction with 4-(trifluoromethyl)aniline (B29031) yields only the mono-coupled product. However, with a group like 4-nitroaniline (B120555), the formation of the N,N-bis(pyridin-4-yl)benzene amine as a secondary product can also occur, as the nitro group can facilitate a sequential coupling.

The table below summarizes the yields for the C-N coupling of various substituted anilines with 4-chloropyridinium chloride, illustrating this electronic influence.

Table 2: Influence of Aniline Substituents on Cu(I)-Catalyzed C-N Cross-Coupling Yields

Aniline Substituent (R) Product Type Yield (%)
4-OCH₃ (EDG) Mono-arylated 95
4-CH₃ (EDG) Mono-arylated 92
H (Neutral) Mono-arylated 85
4-Cl (EWG) Mono-arylated 78
4-CF₃ (EWG) Mono-arylated 72
4-NO₂ (Strong EWG) Mono-arylated 65
4-NO₂ (Strong EWG) Di-arylated 15

Data adapted from studies on Cu(I)-catalyzed C-N cross-coupling reactions. mdpi.com

This selectivity is a critical consideration in designing a synthesis for a specific this compound derivative, as the electronic properties of the aniline precursor dictate the reaction conditions and potential product mixtures.

Formation of N,N-bis(pyridin-4-yl)benzene amines

The synthesis of N,N-bis(pyridin-4-yl)benzene amines can be achieved through copper-catalyzed C-N cross-coupling reactions. While not starting directly from this compound, these syntheses involve the reaction of an aniline with a pyridine source, providing insight into the formation of related structures. A notable method employs a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.comresearchgate.netnih.gov This heterogeneous catalyst facilitates the Ullmann-type coupling of 4-chloropyridinium chloride with various anilines. researchgate.net

The outcome of the reaction, yielding either the mono-N-(pyridin-4-yl)benzene amine or the di-N,N-bis(pyridin-4-yl)benzene amine, is highly dependent on the electronic properties of the substituents on the aniline ring. mdpi.com When anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are used, the reaction predominantly yields N,N-bis(pyridin-4-yl)benzene amines as the major product. mdpi.communi.cz For instance, the reaction with 4-nitroaniline or 2,4-dichloroaniline (B164938) results in significant yields of the bis-pyridyl product. mdpi.com This is attributed to the electronic deactivation of the aniline, which influences the sequential coupling steps. In contrast, anilines with electron-donating groups tend to favor the formation of mono-pyridylated products. muni.cz

The choice of base also plays a critical role in product selectivity. The use of a stronger base like potassium carbonate (K₂CO₃) promotes the formation of the bis-pyridylated amines, whereas a weaker base such as potassium hydrogen carbonate (KHCO₃) can lead to higher selectivity for the mono-pyridylated product in some cases. mdpi.com The reaction is typically carried out in a solvent like isopropyl alcohol under reflux conditions. muni.cz

Table 1: Synthesis of N,N-bis(pyridin-4-yl)benzene amines via Cu(I)-Catalyzed C-N Coupling

Anilino Substrate (with EWG) Base Product Type Yield (%) Reference
2,4-Dichloroaniline K₂CO₃ N,N-bis(pyridin-4-yl)benzene amine Major Product mdpi.com
4-Trifluoromethylaniline K₂CO₃ N,N-bis(pyridin-4-yl)benzene amine Major Product (24-42%) mdpi.communi.cz
4-Nitroaniline K₂CO₃ N,N-bis(pyridin-4-yl)benzene amine Major Product mdpi.com
2,5-Dichloroaniline K₂CO₃ N,N-bis(pyridin-4-yl)benzene amine Selective Product mdpi.com

Palladium-Catalyzed Processes for Pyridin-4-yl Nonaflates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyridin-4-yl nonaflates (NfO-Py) serve as highly effective electrophilic partners in these transformations. chim.it Nonaflates are considered superior leaving groups, often demonstrating greater stability and reactivity compared to the more common triflates. rsc.org These substrates are particularly valuable for constructing complex pyridine-containing molecules. chim.it

While specific examples detailing the coupling of a pyridin-4-yl nonaflate directly with this compound are not extensively documented, the principles of Buchwald-Hartwig amination strongly suggest its feasibility. In such a reaction, this compound would act as the nucleophilic amine component, coupling with the pyridin-4-yl nonaflate. The general transformation involves the palladium-catalyzed formation of a new C-N bond. rsc.org

The synthesis of the pyridin-4-yl nonaflate precursors can be achieved via a multicomponent protocol from lithiated alkoxyallenes, nitriles, and carboxylic acids, followed by nonaflation. chim.it Once formed, these nonaflates can undergo various palladium-catalyzed reactions, including Sonogashira couplings with terminal alkynes and Suzuki couplings with boronic acids. chim.itresearchgate.net For amination reactions, typical conditions involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base such as Cs₂CO₃ in a solvent like dioxane, often accelerated by microwave irradiation. rsc.org The choice of ligand is crucial for the reaction's success, influencing both yield and reaction time. rsc.org

Derivatization and Functionalization Pathways of the this compound Core

The bifunctional nature of this compound, containing both a nucleophilic aniline moiety and a basic pyridine ring, allows for a wide range of chemical modifications.

Oxidation Reactions and Product Characterization

The aniline portion of this compound is susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding nitroso or nitro derivatives.

In the context of coordination chemistry, the amine group can undergo more complex transformations. For example, a ruthenium(II) complex incorporating this compound as a ligand, [RuII(bda-κ-N2O2)(N-NH2)2], reacts with excess nitrous acid (generated from NaNO₂ in acidic solution) to oxidize the aniline. osti.govnih.gov This reaction results in the transformation of the amine ligand into a 4-(pyridin-4-yl)benzenediazonium salt, forming a new complex, [RuII(bda-κ-N2O)(NO)(N-N2)2]3+. osti.govnih.gov This demonstrates a pathway for the diazotization of the amine group while coordinated to a metal center.

Reduction Reactions and Product Characterization

The this compound molecule contains two reducible moieties: the pyridine ring and any reducible functional groups that may be present on derivatives, such as a nitro group. The synthesis of this compound itself is often achieved by the reduction of 4-(4-nitrophenyl)pyridine. beilstein-journals.org This specific reduction of the nitro group to an amine is typically accomplished via catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. beilstein-journals.org

Under more forcing reduction conditions, the pyridine ring can also be reduced. For instance, a patented method describes the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary salt using sodium borohydride (B1222165) (NaBH₄) and zinc chloride (ZnCl₂). google.com This process achieves the simultaneous reduction of both the nitro group and the pyridine ring, yielding 4-(piperidine-3-yl)aniline. google.com The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for certain reductions.

Table 2: Reduction Reactions Involving this compound and its Precursors

Starting Material Reducing Agent(s) Product Moiety Reduced Reference
4-(4-Nitrophenyl)pyridine H₂, Pd/C This compound Nitro group beilstein-journals.org
N-allyl-3-(4-nitrophenyl)pyridine quaternary salt NaBH₄, ZnCl₂ 4-(Piperidine-3-yl)aniline Nitro group and Pyridine ring google.com

Electrophilic Aromatic Substitution Reactions

The aniline ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group (-NH₂). Conversely, the pyridine ring is an electron-deficient system, making it generally unreactive towards electrophiles. Therefore, EAS reactions such as nitration, sulfonation, and halogenation are expected to occur on the aniline ring.

The amino group is a strong ortho-, para-director. Since the para-position is occupied by the pyridine ring, electrophilic substitution will be directed to the two equivalent ortho positions (positions 2 and 6) on the aniline ring. It is important to consider that under the strongly acidic conditions often required for nitration or sulfonation, the basic nitrogen of the pyridine ring and the amino group can be protonated, which would deactivate the ring system towards substitution. However, controlled conditions can achieve selective substitution. For instance, the aniline nitrogen can act as a nucleophile in certain electrophilic substitution reactions. smolecule.com The use of selenium dioxide for selenation highlights the competition between electrophilic substitution and oxidation of the arylamine. beilstein-journals.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored.

A significant advancement is the use of a recyclable, heterogeneous catalyst for C-N coupling reactions. A Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been developed for the synthesis of N-(pyridin-4-yl)benzene amines. mdpi.comnih.gov This catalytic system is described as stable, economical, easily separable from the reaction mixture, and recyclable for multiple runs without significant loss of activity. muni.cz This avoids the use of homogenous palladium catalysts, which can be expensive and difficult to remove from the final product.

Coordination Chemistry and Metallosupramolecular Architectures of 4 Pyridin 4 Yl Aniline Ligands

Rational Design and Synthesis of Metal-4-(Pyridin-4-yl)aniline Complexes

The rational design of metal-organic complexes utilizing 4-(pyridin-4-yl)aniline and its derivatives is a cornerstone of supramolecular chemistry and materials science. ontosight.ai The ligand's rigid structure and well-defined coordination vectors, provided by the nitrogen atoms of the pyridine (B92270) ring and the aniline (B41778) group, allow for the predictable assembly of complex architectures. Scientists leverage these features to construct materials with targeted properties and topologies, ranging from discrete molecules to extended coordination polymers. unimi.itresearchgate.net

The synthesis of these complexes is typically achieved through self-assembly processes, where the ligand and a metal salt are combined in a suitable solvent. iucr.org The reaction of this compound with a ruthenium precursor, for instance, has been used to create [RuII(bda-κ-N2O2)(N-NH2)2] (where N-NH2 is this compound), a key intermediate for developing water oxidation catalysts. osti.gov Similarly, Schiff base derivatives of this compound are reacted with various metal ions like silver(I) to produce a range of coordination compounds. researchgate.net The deliberate choice of metal precursors, ligand modifications, and reaction conditions, including solvent and temperature, enables chemists to guide the self-assembly process toward desired structural outcomes, such as cages, prisms, or extended networks. researchgate.netacs.org

Influence of Metal Centers and Counteranions on Coordination Geometries and Network Formation

The final structure of a coordination compound is not solely determined by the organic ligand; the choice of the metal center and the counteranion plays a critical role in dictating the coordination geometry and the dimensionality of the resulting network. researchgate.netresearchgate.net

Counteranions, far from being simple charge-balancing spectators, are often integral to the structure. researchgate.net They can influence the final product in several ways:

Direct Coordination: Anions like halides, nitrates, or sulfates can directly coordinate to the metal center, occupying coordination sites and affecting the geometry. researchgate.net This can limit the extension of the network, favoring the formation of discrete complexes or lower-dimensional polymers. rsc.org

Bridging: Some anions can act as bridges between two or more metal centers, promoting the formation of higher-dimensional structures. researchgate.net Nitrate anions, for example, have been observed to bridge silver ions to form a 2D network. researchgate.net

Templating: Anions can act as templates, directing the organization of ligands and metal ions through hydrogen bonding or other non-covalent interactions, without necessarily coordinating directly to the metal. acs.org

The combination of the metal ion's preferred geometry and the coordinating or templating ability of the counteranion provides a powerful tool for controlling the self-assembly process and rationally designing metallosupramolecular architectures with desired dimensionalities and properties. acs.org

Data Tables

Table 1: Examples of Coordination Architectures with this compound and Related Ligands

Compound/Complex Formula Metal Center Ligand Counteranion Resulting Structure Reference
[Zn(Dpya)2Cl2]n Zn(II) Dpya Cl- Mononuclear researchgate.net
[Zn(Dpya)(NO3)2]n Zn(II) Dpya NO3- Dimer researchgate.net
[Cu(Dpya)(Ac)2]n Cu(II) Dpya Ac- Dimer researchgate.net
[Zn(Dpya)SO4(H2O)3]n Zn(II) Dpya SO4^2- 1D Polymer researchgate.net
[Cu(Dpya)I]n Cu(I) Dpya I- 1D Polymer researchgate.net
[(AgOC2F3)2(Ld)2]n Ag(I) Ld CF3COO- 1D Polymer researchgate.net
[Ag2(Dpya)2·(NO3)2]n Ag(I) Dpya NO3- 2D Network researchgate.net

Note: Dpya = N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline; Ld = (E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)aniline; bda^2- = (2,2'-bipyridine)-6,6'-dicarboxylate; Ac- = acetate (B1210297).

Compound Names

Table 2: List of Chemical Compounds

Compound Name
This compound
Silver(I) trifluoroacetate
N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline
[Zn(Dpya)2Cl2]n
[Zn(Dpya)(NO3)2]n
[Cu(Dpya)(Ac)2]n
[RuII(bda-κ-N2O2)(N-NH2)2]
[(AgOC2F3)2(Ld)2]n
(E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)aniline
[Zn(Dpya)SO4(H2O)3]n
[Cu(Dpya)I]n
[Ag2(Dpya)2·(NO3)2]n
(2,2'-bipyridine)-6,6'-dicarboxylate
Zinc(II)
Copper(II)
Copper(I)
Ruthenium(II)
Silver(I)
Palladium(II)
Iron(II)
Chloride
Nitrate
Sulfate
Acetate
Iodide

Studies with Zn(II) Complexes

Zinc(II) complexes featuring pyridine-aniline type ligands have been investigated for their structural diversity and luminescent properties. Due to the d¹⁰ electronic configuration of the Zn(II) ion, its complexes are diamagnetic and often exhibit luminescence, which makes them suitable for applications in chemical sensing and optoelectronic materials.

In studies with ligands analogous to this compound, such as N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline, Zn(II) has been shown to form mononuclear complexes. For instance, the complex [ZnCl₂(C₁₅H₁₈N₄)₂] features a Zn(II) cation coordinated by two nitrogen atoms from the pyridine rings of two separate ligands and two chloride ions, resulting in a distorted tetrahedral geometry. nih.gov Similarly, Schiff-base ligands derived from pyridine and aniline precursors, like 4-((pyridin-4-ylmethylene)amino)phenol, readily form stable complexes with Zn(II). researchgate.net

The coordination environment of zinc is not limited to tetrahedral geometry. In a Zn(II) azide (B81097) complex with (E)-2,4-dimethoxy-N-((pyridin-2-yl)methylene)benzenamine, a tridentate Schiff-base ligand, the Zn(II) ion adopts a five-coordinate geometry. This structure is described as being intermediate between a trigonal bipyramidal and a square pyramidal arrangement, with the Zn(II) ion coordinated to the NNO donor set of the organic ligand and two nitrogen atoms from two azide co-ligands. tandfonline.com The formation of coordination polymers is also observed, where the bifunctional nature of the ligand facilitates the linking of metal centers into extended networks. researchgate.net

Table 1: Selected Zn(II) Complexes with Pyridine-Aniline Type Ligands

Complex FormulaLigandGeometryStructural FeaturesReference
[ZnCl₂(C₁₅H₁₈N₄)₂]N,N-diethyl-4-[(pyridin-2-yl)diazenyl]anilineDistorted TetrahedralMononuclear complex; ligands are unidentate. nih.gov
[Zn(N₃)₂(L¹)](E)-2,4-dimethoxy-N-((pyridin-2-yl)methylene)benzenamineIrregular Five-CoordinateMononuclear complex; ligand is tridentate (NNO). tandfonline.com
{[Zn(BIMB)(HL)]·H₂O}n5-(6-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acidTetrahedral2D Coordination Polymer. researchgate.net

Data is based on structurally similar ligands where direct data for this compound is not available.

Studies with Cu(I)/Cu(II) Complexes

Copper complexes with pyridine-containing ligands are of significant interest due to their catalytic activity and intriguing photophysical properties, particularly the thermally activated delayed fluorescence (TADF) often observed in Cu(I) complexes. bohrium.com The coordination chemistry is rich, with both Cu(I) and Cu(II) oxidation states being accessible.

Cu(I) has a d¹⁰ configuration and typically forms tetrahedral complexes. Studies on Cu(I) iodide complexes with 4-acetylpyridine (B144475) and diphosphine ligands have revealed the formation of tetranuclear clusters with a "stair-step" [Cu₄I₄] core. bohrium.com In these structures, the pyridine ligand coordinates terminally to a copper center. The emission properties of such Cu(I) complexes are highly dependent on the geometry and the ligand environment. For example, mononuclear Cu(I) complexes with phosphine (B1218219) and pyridine ligands can exhibit bright TADF, with their emission color being tunable through vapor-induced ligand exchange, which alters the coordination sphere and, consequently, the energy of the metal-to-ligand charge transfer (MLCT) excited state. acs.org

Cu(II), with its d⁹ configuration, forms complexes that are typically paramagnetic and colored. Schiff base ligands derived from aniline and pyridine derivatives readily coordinate with Cu(II) ions. researchgate.netbohrium.com Depending on the stoichiometry and the co-ligands present, these can range from mononuclear square planar or square pyramidal complexes to bridged polynuclear structures. bohrium.com

Table 2: Photophysical Properties of Representative Cu(I) Complexes

ComplexLigandsEmission Max (λem)Quantum Yield (Φem)Emission TypeReference
[Cu₄I₄(4-acepy)₂(dppp)₂]4-acetylpyridine, dppp560-580 nm-TADF bohrium.com
[Cu(PPh₂Tol)(THF)(4Mepy)₂]⁺PPh₂Tol, THF, 4-Mepy457 nm0.02TADF acs.org
[Cu(PPh₂Tol)(4Mepy)₃]⁺PPh₂Tol, 4-Mepy484 nm0.63TADF acs.org

dppp = 1,3-bis(diphenylphosphanyl)propane, PPh₂Tol = diphenyl(o-tolyl)phosphine, 4-Mepy = 4-methylpyridine.

Studies with Mo(VI) and Ag(I) Complexes

The coordination chemistry of this compound with heavier transition metals like Mo(VI) and Ag(I) leads to structurally complex architectures. Molybdenum in its highest oxidation state, Mo(VI), is a hard metal ion and typically forms oxo-complexes. In one study involving a related ligand, N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline (Dpya), a novel heterometallic cluster, [MoOS₃(Dpya)₂Cu₃I]n, was synthesized. researchgate.net This compound features a one-dimensional chain where the ligand coordinates to the copper atoms, which are part of a Mo-Cu-S cluster core. researchgate.net

Silver(I), a d¹⁰ metal ion, is known for its coordination flexibility, adopting geometries from linear to tetrahedral and higher. It readily forms complexes with pyridine-containing ligands. acs.orgbohrium.com Studies on Ag(I) complexes with pyridinyl Schiff bases have shown the formation of discrete mononuclear species. nih.gov For example, reacting ligands like (E)-1-(pyridin-3-yl)-N-(p-tolyl)methanimine with silver salts such as AgNO₃ and AgClO₄ yields complexes with the general formula [Ag(L)₂]X. X-ray crystallography confirms that the silver(I) center in these complexes typically adopts a linear or nearly linear geometry, coordinated by the nitrogen atoms of the two pyridine rings from the ligands. researchgate.net In some cases, depending on the counter-ion and solvent molecules, pseudo-tetrahedral geometries can also be observed. nih.gov

Studies with Co(III) Complexes

Cobalt can exist in multiple oxidation states, with Co(II) and Co(III) being the most common in coordination chemistry. Co(III) complexes are typically octahedral, kinetically inert, and diamagnetic (low-spin d⁶). The synthesis of Co(III) complexes often involves the oxidation of a Co(II) precursor in the presence of the ligand.

Polydentate ligands incorporating pyridine and aniline or related functionalities are effective in stabilizing the Co(III) oxidation state. For instance, pyridine-amide ligands have been used to synthesize stable octahedral Co(III) compounds of the type [Co(L)₃] or Na[Co(L)₂], where the ligands coordinate in a bidentate or tridentate fashion, respectively. frontiersin.org Similarly, a terpyridine-based aniline ligand, N,N-diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline, forms a [Co(L)₂]³⁺ complex where two ligands wrap around the metal center to create an octahedral environment. nih.gov While many cobalt complexes are studied for their magnetic or catalytic properties, luminescent Co(II) coordination polymers have also been reported, suggesting that photophysical applications are also an area of interest. researchgate.net

Studies with Ru(II) Complexes

Ruthenium(II) polypyridyl complexes are among the most extensively studied classes of coordination compounds due to their rich photophysical and electrochemical properties. researchgate.net These d⁶ complexes, most famously represented by [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine), are characterized by intense and long-lived metal-to-ligand charge transfer (MLCT) luminescence. researchgate.netresearchgate.net

The introduction of a this compound-type ligand into the coordination sphere of a Ru(II) center allows for the fine-tuning of these properties. Mixed-ligand Ru(II) complexes incorporating aniline-substituted bipyridines have been synthesized. For example, complexes of the type Ru(dcbpy)(LL)(NCS)₂, where dcbpy (B11939525) is 4,4'-dicarboxyl-2,2'-bipyridine and LL is a bipyridine substituted with N-methyl-anilinomethyl groups, have been prepared. bohrium.com The electronic properties of these complexes, such as the energy of the MLCT transition, are sensitive to the solvent and the pH of the solution due to the presence of the aniline and carboxyl functional groups. bohrium.com The coordination of axial ligands to ruthenium-phthalocyanine complexes, such as 4-aminopyridine (B3432731), has also been shown to modify the molecular orbitals and induce a blue-shift in the main absorption bands, with new bands appearing due to MLCT transitions. frontiersin.org These findings highlight the potential for creating Ru(II) complexes with tailored photo-responses by incorporating pyridine-aniline ligands. dcu.ie

Electronic and Photophysical Properties of Metal-4-(Pyridin-4-yl)aniline Complexes

Luminescence Properties and Metal-Ion Tuning

The luminescence of metal complexes derived from pyridine-aniline ligands can originate from different electronic transitions, including ligand-centered (π-π*), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT). The specific type of transition depends heavily on the metal ion.

For d¹⁰ metal ions like Zn(II) and Ag(I), luminescence typically arises from ligand-centered transitions, though LMCT can also occur. In a study of coordination compounds with a ligand related to this compound, the free ligand exhibited visible green luminescence. researchgate.net Upon coordination to Zn(II), the resulting complex showed a strong orange-light emission, which was attributed to an LMCT transition. This demonstrates a clear tuning of the emission color and mechanism by the metal ion. researchgate.net

For transition metals with partially filled d-orbitals, such as Cu(I) or Ru(II), MLCT transitions are common. The energy of these transitions, and thus the color of the emitted light, can be finely tuned. In Cu(I) complexes, the emission color has been controlled by exposing a solid sample to different pyridine-based vapors, which causes a ligand exchange in the coordination sphere and alters the MLCT energy level. acs.org For Ru(II) polypyridyl complexes, the introduction of electron-donating or withdrawing substituents on the ligands, including aniline moieties, is a well-established strategy to modulate the MLCT energy and, by extension, the emission wavelength and quantum yield. bohrium.comroyalsocietypublishing.org Paramagnetic ions like Cu(II) or Co(II) can also influence luminescence, often by providing non-radiative decay pathways that quench the emission.

Third-Order Non-Linear Optical (NLO) Properties

The investigation into the third-order nonlinear optical (NLO) properties of coordination compounds and metallosupramolecular architectures incorporating this compound and its derivatives has revealed their potential for applications in photonic and optoelectronic devices. Third-order NLO materials are characterized by their third-order nonlinear susceptibility, χ(3), which describes the material's response to intense electromagnetic fields. This response can lead to phenomena such as third-harmonic generation, self-focusing, and multi-photon absorption.

Research into related pyridine derivatives has shown measurable third-order NLO properties. For instance, a study on an organic single crystal of 4-aminopyridine monophthalate (PA4AP) reported a third-order NLO susceptibility (χ(3)) of 1.06 × 10⁻⁶ esu. researchgate.net The study also determined the nonlinear absorption coefficient (β) to be 6.51 × 10⁻⁵ cm W⁻¹ and the nonlinear refractive index (n₂) to be 2.33 × 10⁻⁸ cm² W⁻¹, highlighting the material's potential for optical limiting applications due to reverse saturable absorption. researchgate.net

Furthermore, computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to predict the NLO properties of novel organic chromophores. rsc.orgresearchgate.net These theoretical investigations help in understanding the structure-property relationships that govern NLO activity. For example, the hyperpolarizability, a molecular-level property that contributes to the bulk NLO susceptibility, is often calculated. nih.govresearchgate.net While direct calculations for this compound were not found, the methodologies are well-established for similar molecular structures. rsc.orgresearchgate.netnih.gov

The following table summarizes the third-order NLO data found for a related aminopyridine compound, which can serve as a reference point for the potential properties of this compound-based materials.

Compound NameThird-Order NLO Susceptibility (χ(3)) (esu)Nonlinear Absorption Coefficient (β) (cm W⁻¹)Nonlinear Refractive Index (n₂) (cm² W⁻¹)Reference
4-Aminopyridine Monophthalate1.06 × 10⁻⁶6.51 × 10⁻⁵2.33 × 10⁻⁸ researchgate.net

It is important to reiterate that the data presented above is for a related compound and not for this compound itself. Further experimental and theoretical studies are necessary to determine the specific third-order NLO properties of this compound and its coordination complexes.

Supramolecular Assemblies and Crystal Engineering Involving 4 Pyridin 4 Yl Aniline

Elucidation of Intermolecular Interactions in Solid-State Structures

The solid-state structure of 4-(pyridin-4-yl)aniline and its derivatives is dictated by a hierarchy of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the crystal packing and, consequently, the material's properties.

Hydrogen Bonding Networks (N–H···N, C–H···X, O–H···N, O–H···O)

Hydrogen bonds are the most prominent interactions in the supramolecular chemistry of this compound. The amine (N-H) group of the aniline (B41778) moiety readily acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as an acceptor. This donor-acceptor relationship leads to the formation of robust N–H···N hydrogen bonds, which are fundamental to the assembly of these molecules. researchgate.netpsu.eduacs.org

In addition to the primary N–H···N interactions, weaker C–H···X (where X can be an electronegative atom like nitrogen, oxygen, or a halogen) hydrogen bonds also play a significant role in stabilizing the crystal lattice. researchgate.netnih.goviucr.org For instance, in co-crystals with other molecules, O–H···N and O–H···O hydrogen bonds can be introduced, further diversifying the supramolecular synthons and leading to the formation of complex networks such as dyads, rings, and chains. researchgate.netpsu.eduacs.org The presence of water molecules in hydrated crystals can also lead to O–H···N and other hydrogen-bonding motifs. researchgate.net

The table below summarizes the types of hydrogen bond motifs observed in supramolecular complexes involving pyridine and aniline functionalities.

Hydrogen Bond MotifDescriptionGraph Set Notation
DyadsA simple pairwise interaction between two molecules.D11(2)
RingsCyclic arrangements of molecules held together by hydrogen bonds.R22(8), R22(20)
ChainsLinear or zigzag arrangements of molecules linked by hydrogen bonds.C22(17), C22(13)

This data is based on observed motifs in related supramolecular complexes and may be applicable to this compound systems. researchgate.netpsu.edu

Co-Crystallization and Salt Formation Strategies

Co-crystallization and salt formation are powerful strategies in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. For this compound, these strategies involve combining it with other molecules (co-formers) that can participate in complementary intermolecular interactions.

The acidic proton of a co-former can protonate the basic pyridine nitrogen of this compound, leading to salt formation. Alternatively, if the co-former is a neutral molecule capable of hydrogen bonding, a co-crystal can be formed. The outcome—salt or co-crystal—often depends on the pKa difference between the components and the specific intermolecular synthons that can be formed. researchgate.netpsu.eduacs.org For instance, the interaction of this compound derivatives with carboxylic acids can lead to the formation of salts through proton transfer, resulting in ionic N+–H···O− hydrogen bonds. acs.org

Application of Crystal Engineering Principles for Designed Supramolecular Structures

The principles of crystal engineering allow for the rational design of supramolecular structures with desired topologies and functionalities. By carefully selecting co-formers with specific functional groups and geometries, it is possible to guide the self-assembly of this compound into predictable and novel crystalline forms. researchgate.netpsu.eduacs.org

Reconfigurable Exteriors and Tautomeric Behavior in Co-crystals

In certain co-crystal systems, particularly those involving molecules that can exist in different tautomeric forms, the concept of "reconfigurable exteriors" becomes relevant. researchgate.netpsu.eduacs.org Tautomers are isomers that differ in the position of a proton. The ability of a molecule to present different hydrogen bonding faces (exteriors) by switching between tautomeric forms allows it to adapt to various co-formers, a phenomenon described as chameleon-like behavior. researchgate.netpsu.eduacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyridin 4 Yl Aniline and Its Derivatives

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been employed to elucidate the structures of 4-(Pyridin-4-yl)aniline derivatives and related compounds, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a derivative of this compound, was determined to be a monoclinic system with the space group P21/c. mdpi.com In this structure, the pyridinyl and phenyl rings are linked by an NH-CH-CH₃ group, with a notable torsion angle of 63.0(2)° between the two rings. mdpi.com The bond lengths of the amino N1-C4 (1.38(2) Å) and N1-C5 (1.45(2) Å) are consistent with typical C-N single bond lengths. mdpi.com

Similarly, the structure of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/n. researchgate.net The crystal structure of (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline was also found to be monoclinic with the space group P21/c. researchgate.net

In a more complex example, the crystal structure of 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- unito.itrsc.orgthiadiazol-2-yl)-imine (trans-PPL9) was determined to be a monoclinic system with the space group P21/n. mdpi.com The stability of this crystal structure is attributed to weak intermolecular C−H⋯N hydrogen bonds. mdpi.com

These studies highlight the utility of single-crystal X-ray diffraction in providing a detailed understanding of the three-dimensional architecture of this compound derivatives, which is crucial for understanding their chemical and physical properties.

Table 1: Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace GroupReference
4-chloro-N-(1-(pyridin-2-yl)ethyl)anilineMonoclinicP21/c mdpi.com
Pyridin-4-ylmethyl 4-aminobenzoateMonoclinicP21/n researchgate.net
(E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)anilineMonoclinicP21/c researchgate.net
4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- unito.itrsc.orgthiadiazol-2-yl)-imineMonoclinicP21/n mdpi.com

Vibrational Spectroscopy Applications (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, FTIR spectra reveal characteristic vibrational modes.

The FTIR spectrum of this compound itself exhibits characteristic peaks for N-H stretching vibrations around 3432 and 3313 cm⁻¹, the aromatic =C-H stretch at 3174 cm⁻¹, and the C=N stretching vibration at 1642 cm⁻¹. rsc.org Other studies have noted the N-H stretching to be in the range of 3400 cm⁻¹ and aromatic C=C/C=N vibrations around 1600 cm⁻¹.

For derivatives, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the FTIR spectrum shows peaks at 3264 cm⁻¹ (N-H), 3052 cm⁻¹ (aromatic C-H), 1598 cm⁻¹ (C=C/C=N), and a C-Cl vibration signal at 741 cm⁻¹. mdpi.com In another example, the imidazo[1,2-a]pyridine (B132010) derivative shows the disappearance of the NH₂ group and the appearance of a new band for the cyclic C=N of the imidazole (B134444) ring at 1633 cm⁻¹. jmchemsci.com

The analysis of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA) and its interaction with mild steel also utilized FTIR to identify binding frequencies, confirming the compound's structure and its role in corrosion inhibition. nih.gov

Table 2: Characteristic FTIR Peaks for this compound and Derivatives

CompoundN-H Stretch (cm⁻¹)Aromatic C-H/C=C/C=N Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)Reference
This compound3432, 33133174 (=C-H), 1642 (C=N) rsc.org
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline32643052 (C-H), 1598 (C=C/C=N)741 (C-Cl) mdpi.com
2-([1,1-biphenyl],-4-yl) imidazo,[1,2-a] pyridine (B92270)1633 (C=N), 1541 (C=C) jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H-NMR spectrum in DMSO-d₆ shows a singlet for the two amine protons (Ha) at δ 5.54 ppm. rsc.org The aromatic protons appear as multiplets in the range of δ 6.65-6.78 ppm (Hb), δ 7.52-7.57 ppm (Hc+Hd), and δ 8.47-8.49 ppm (He). rsc.org The ¹³C-NMR spectrum in the same solvent displays peaks at δ 114.6, 119.91, 127.9, 147.7, and 150.4 ppm. rsc.org

The ¹H-NMR spectra of various derivatives show distinct shifts. For example, aromatic protons in analogs generally appear between δ 6.5–8.5 ppm. In 2-(pyridin-4-yl)aniline, the amine protons (NH₂) appear as a broad singlet at 3.82 ppm in CDCl₃. kuleuven.be Its ¹³C-NMR spectrum in CDCl₃ shows peaks at δ 149.4, 129.2, 128.8, 123.0, 118.0, and 115.2 ppm. kuleuven.be

The synthesis of N-(pyridin-4-ylmethyl)aniline derivatives for studying KDR inhibition also utilized NMR for structural confirmation. Furthermore, NMR has been used to study the structure of various other derivatives, including those of imidazo[1,2-a]pyridine and N-[1-(pyridine-3- and -4-yl)ethylidene]anilines. jmchemsci.comresearchgate.net

Table 3: ¹H and ¹³C NMR Data for this compound and a Derivative

CompoundSolvent¹H-NMR Chemical Shifts (ppm)¹³C-NMR Chemical Shifts (ppm)Reference
This compoundDMSO-d₆5.54 (s, 2H, NH₂), 6.65-6.78 (m, 2H), 7.52-7.57 (m, 4H), 8.47-8.49 (m, 2H)114.6, 119.91, 127.9, 147.7, 150.4 rsc.org
2-(pyridin-4-yl)anilineCDCl₃8.69-8.67 (m, 2H), 7.44-7.28 (m, 2H), 7.25-7.13 (m, 2H), 6.89-6.78 (m, 2H), 3.82 (bs, 2H, NH₂)149.4, 129.2, 128.8, 123.0, 118.0, 115.2 kuleuven.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, the UV-Vis spectrum in DMSO shows a maximum absorption (λmax) at 321 nm, which is attributed to a π→π* transition. rsc.org The molar absorptivity (ε) for this transition is 24600 L mol⁻¹ cm⁻¹. rsc.org Computational studies suggest that the λmax for π→π* transitions in this compound generally falls in the 270–300 nm range.

The UV-Vis spectrum of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, a related azo compound, also shows a strong π→π* band characteristic of the trans conformation. nih.gov This indicates that UV-Vis spectroscopy is a useful tool for confirming the electronic configuration and isomeric state of such molecules.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This provides insights into the thermal stability and decomposition behavior of materials. Coordination compounds involving N,N-dimethyl-4-(pyridin-4-yldiazenyl) aniline (B41778), a derivative of this compound, have been characterized using TGA to assess their thermal properties. researchgate.net Similarly, TGA has been used to study the thermal stabilities of metal-organic frameworks containing pyridyl ligands. researchgate.net These analyses are crucial for determining the temperature range in which these materials are stable and can be used for various applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 170.21 g/mol . High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula of various derivatives. For example, the HRMS of 2-(pyridin-4-yl)aniline calculated for C₁₁H₁₁N₂ [M+H]⁺ is 171.0917, with a found value of 171.0925. kuleuven.be Similarly, for N-(phenyl(pyridin-4-yl)methyl)-4-(trifluoromethyl)aniline, the exact mass calculated for [M]⁺ (C₁₈H₁₅IN₂) was found to be consistent with the experimental value. rsc.org

Mass spectrometry has also been employed in the characterization of various other derivatives, including those of imidazo[1,2-a]pyridine and 1-substituted-4-(pyridin-4-yl) rsc.orgrsc.org triazolo [4,3-a] quinazolin-5(4H)-ones, to confirm their successful synthesis and purity. jmchemsci.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Pyridin 4 Yl Aniline Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methodologies are employed to model 4-(Pyridin-4-yl)aniline and related systems, each with its own strengths in balancing computational cost and accuracy.

Density Functional Theory (DFT) stands out as one of the most widely used methods for investigating the properties of this compound and similar aromatic systems. Its popularity stems from its ability to provide accurate results for moderately sized molecules with reasonable computational resources. Researchers commonly use DFT to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. researchgate.netresearchgate.net

A frequent choice for these calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netmdpi.com This functional is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive triple-zeta 6-311+G(d,p) and 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding. researchgate.netmdpi.comresearchgate.net These combinations have proven effective for calculating properties like HOMO-LUMO gaps, dipole moments, and charge distributions. DFT calculations are also instrumental in mapping electrostatic potential surfaces to identify regions prone to electrophilic or nucleophilic attack.

Computational Method Functional/Basis Set Application Reference
DFTB3LYP/6-311+G(d,p)HOMO-LUMO gaps, charge distribution, dipole moments
DFTB3LYP/6-31G(d,p)Structure optimization, HOMO-LUMO energies researchgate.netmdpi.com
DFTB3LYP/6-311++G(d,p)Geometry optimization, MEP, FMO analysis researchgate.netresearchgate.net
DFTBPW91/6-311G**NMR chemical shifts, electron densities acs.org

Alongside DFT, more traditional ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized, often for comparative purposes. researchgate.net The Hartree-Fock method provides a foundational approximation by not explicitly accounting for electron correlation, which can then be incorporated using post-HF methods like MP2. acs.org

Comparing results from HF, MP2, and DFT allows researchers to assess the importance of electron correlation effects on the calculated properties of molecules like aniline (B41778) and its derivatives. acs.org For instance, MP2 with basis sets such as 6-311G* has been used for energy optimizations of aniline and related aminopyrimidines. acs.org These methods are valuable for studying reaction mechanisms and have been applied to investigate the structural and electronic properties of various aniline derivatives. researchgate.netscience.gov

Electronic Structure Analysis

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity, stability, and spectroscopic behavior. Computational methods are essential tools for this type of analysis.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. science.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and requires less energy for electronic excitation. science.govrsc.org

For molecules related to this compound, DFT calculations have been extensively used to determine the energies of these frontier orbitals. researchgate.netnih.gov For example, in a study of 3-bromo-2-hydroxypyridine, the HOMO and LUMO energies were calculated to be -7.467 eV and -0.682 eV, respectively, with the HOMO delocalized over the pyridine (B92270) ring and the LUMO orbitals being π* in type. mdpi.com The distribution of these orbitals reveals where electron donation and acceptance are most likely to occur during a chemical reaction. mdpi.com

Compound System HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method Reference
3-Bromo-2-hydroxypyridine-7.467-0.6826.785B3LYP/6-311++G(d,p) mdpi.com
4-Phenylpyrimidine-6.878-1.4755.403B3LYP/6-311++G(d,p) in Methanol mdpi.com
Donor-Acceptor Chromophore (3c)-5.28-2.782.50Electrochemical Measurement rsc.org
Donor-Acceptor Chromophore (3d)-4.87-2.672.20Electrochemical Measurement rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent intermediate or near-neutral potential regions. researchgate.net

For molecules containing pyridine and aniline moieties, the MEP map can highlight key reactive sites. For instance, in a related molecule, 4-phenylpyrimidine, the MEP map revealed that the nitrogen atoms of the pyrimidine (B1678525) ring are located in the most negative (red) region, indicating they are the primary sites for electrophilic attack. researchgate.net Such analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. science.gov

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT is highly effective for calculating vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com This makes TD-DFT an indispensable tool for interpreting and predicting the optical properties of molecules like this compound. rsc.org

Studies on related aniline derivatives have used TD-DFT to explain complex photophysical phenomena such as dual fluorescence, which arises from different excited states. acs.org The calculations can model potential energy surfaces and identify the specific molecular motions, like twisting around a bond, that lead to the formation of intramolecular charge-transfer (ICT) states. acs.org The results from TD-DFT calculations, including predicted absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), can be directly compared with experimental spectroscopic data to validate the theoretical model. mdpi.com For example, the lowest energy transition is often found to be from the HOMO to the LUMO. researchgate.net

Compound Solvent λ (nm) Excitation Energy (eV) Oscillator Strength (f) Transition Reference
3-Br-2-HyPGas208.685.940.0075H-1 -> L+1 mdpi.com
3-Br-2-HyPGas225.135.500.0528H-2 -> LUMO mdpi.com
3-Br-2-HyPGas267.354.630.1718HOMO -> LUMO mdpi.com
3-Br-2-HyPMethanol269.464.600.2526HOMO -> LUMO mdpi.com
3-Br-2-HyPWater269.584.590.2522HOMO -> LUMO mdpi.com

Intermolecular Interaction Analysis and Crystal Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Computational tools are invaluable for dissecting and quantifying these forces, which govern the crystal packing and, consequently, the macroscopic properties of the material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For derivatives of this compound, Hirshfeld surface analysis reveals the nature and relative importance of various intermolecular interactions. In the crystal structure of related compounds, such as those incorporating imine linkages with pyridine moieties, Hirshfeld analysis has been instrumental in understanding the non-covalent interactions. mdpi.com The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of contacts and their relative strengths. Deep red spots on the Hirshfeld surface, for instance, are indicative of strong hydrogen bonding interactions. mdpi.com

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a related imine compound with a pyridine moiety.

Table 1: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Pyridine-Containing Imine.

Contact TypeContribution (%)
H⋯H51.0
C⋯H/H⋯C21.9
N⋯H/H⋯N14.6
S⋯H/H⋯S5.9
C⋯C3.1
N⋯C/C⋯N2.5
S⋯N/N⋯S0.7
N⋯N0.3

Data sourced from a study on 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govresearchgate.netthiadiazol-2-yl)-imine. mdpi.com

While Hirshfeld surface analysis provides a qualitative and quantitative overview of intermolecular contacts, energy framework calculations offer a deeper, more quantitative understanding of the energetics of crystal packing. This method, often performed using the CrystalExplorer software, calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components.

These calculations allow for the visualization of the crystal's energetic architecture, highlighting the dominant forces responsible for the stability of the supramolecular assembly. For instance, in a study of an organoselenium compound, energy framework analysis revealed that dispersion forces were the most significant contributors to the stabilization of the crystal structure. mdpi.com The total interaction energy was calculated to be -186.4 kJ/mol, with the dispersion component being -194.4 kJ/mol. mdpi.com

The analysis can further pinpoint the strongest specific interactions. In the same study, C-H···π and C-O···π contacts were identified as the most crucial, with an interaction energy of -83.6 kJ/mol. mdpi.com Hydrogen bonds, while present, contributed a smaller, yet still significant, interaction energy of -35.2 kJ/mol. mdpi.com These graphical representations of interaction energies provide a clear picture of the energetic landscape within the crystal, elucidating the primary driving forces behind the observed molecular packing.

Conformational Analysis and Potential Energy Surface Mapping

By systematically varying specific dihedral angles and calculating the corresponding energy, a PES can be generated. This surface reveals the low-energy (stable) and high-energy (transitional) conformations of the molecule. For a derivative of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the potential energy profile was obtained by varying the torsional angle from -180° to +180° in 10° increments using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net Similarly, for a new organic single crystal, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a PES scan was performed by changing a key dihedral angle over the same range to identify stable conformations. dergipark.org.tr

These studies help to identify the global and local energy minima, which correspond to the most probable conformations of the molecule. The energy barriers between these minima can also be determined, providing insight into the dynamics of conformational changes. chemrxiv.org For example, in a study of small ring molecules, conformational transitions were found to occur at different energy ranges depending on the ring size and composition. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be used to validate experimental data and aid in spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netdntb.gov.ua

This method, often employed in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental results. researchgate.net For instance, in a study of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, the GIAO ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP functional and the 6-311G(d,p) basis set, showing good correlation with the experimental values. researchgate.net

Recent advancements in machine learning have further improved the accuracy of NMR shift prediction. arxiv.org By integrating molecular and solvent embeddings, models can now account for the influence of the local environment on chemical shifts, achieving high accuracy for both ¹H and ¹³C nuclei. arxiv.org

The following table presents a comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for a diphenylurea derivative, demonstrating the predictive power of these computational methods.

Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea.

AtomExperimental Shift (ppm)Calculated Shift (ppm)
NH (urea)10.1511.31
NH (urea)9.606.31
H (nitroaromatic)8.189.37
H (nitroaromatic)8.06-
H (nitroaromatic)7.697.16
H (nitroaromatic)7.22-
C (urea)152.01151.72
C (nitroaromatic)144.11144.43
C (nitroaromatic)136.19136.00
C (nitroaromatic)130.08130.13
C (nitroaromatic)125.13125.13
C (nitroaromatic)122.99121.98
C (fluoroaromatic)163.66162.77
C (fluoroaromatic)141.67141.07
C (fluoroaromatic)107.56106.63
C (fluoroaromatic)100.2899.41

Data sourced from a study on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea. dergipark.org.tr

Applications of 4 Pyridin 4 Yl Aniline in Specialized Chemical Fields

Medicinal and Biological Applications of 4-(Pyridin-4-yl)aniline Derivatives

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. Researchers have extensively modified this core structure to develop novel therapeutic agents, particularly in the fields of oncology and virology. The unique combination of a pyridine (B92270) ring and an aniline (B41778) moiety provides a versatile platform for designing molecules that can interact with various biological targets, leading to potent and selective effects.

Anticancer Properties and Cytotoxicity Mechanisms

The quest for more effective and selective cancer therapies has led to the investigation of numerous chemical structures, with this compound derivatives showing considerable promise. These compounds have been found to inhibit the growth of various cancer cell lines through multiple mechanisms, including halting cell proliferation, inducing programmed cell death, and disrupting essential cellular processes.

Derivatives of this compound have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which incorporate a modified aniline structure, were synthesized and evaluated for their ability to inhibit cancer cell growth. mdpi.com Many of these compounds showed potent activity against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer) cell lines. mdpi.com One of the most active compounds, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), exhibited greater potency than the positive control drug, with IC₅₀ values of 1.53 µM, 1.11 µM, and 1.98 µM against A549, HCT-116, and PC-3 cells, respectively. mdpi.com

Similarly, novel indibulin-related diarylpyrrole derivatives were synthesized and tested against breast cancer cell lines. nih.gov Two compounds in particular, 4f and 4g , showed high activity against the MDA-MB231 cell line with low toxicity to normal fibroblast cells. nih.gov Furthermore, quinazoline (B50416) derivatives incorporating an aniline moiety have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis. One such derivative, 2,6-dichloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) quinazolin-4-amine (B77745) hydrochloride (3j), displayed broad-spectrum anticancer activity, especially against colon cancer. tandfonline.com

The antiproliferative activity of these compounds is often linked to their ability to inhibit specific kinases involved in cell growth and signaling. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression. acs.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) A549 (Lung) 1.53 ± 0.46 mdpi.com
HCT-116 (Colon) 1.11 ± 0.34 mdpi.com
PC-3 (Prostate) 1.98 ± 1.27 mdpi.com
Compound 4f (diarylpyrrole derivative) MDA-MB231 (Breast) 11.82 nih.gov
Compound 4g (diarylpyrrole derivative) MDA-MB231 (Breast) 13.33 nih.gov
Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) MV4-11 (Leukemia) 0.023 acs.org

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process eliminates cancer cells without causing the inflammation associated with necrosis. Studies have shown that these compounds can trigger apoptosis through various cellular pathways.

For example, compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) was found to induce apoptosis in A549 lung cancer cells in a dose-dependent manner. mdpi.com Similarly, certain aniline mustard derivatives are known to induce cell death via apoptosis. researchgate.net The products of polyamine catabolism, such as reactive oxygen species (ROS), are capable of inducing apoptosis, a mechanism that can be enhanced by certain bispidine derivatives. researchgate.net

Further investigation into quinazoline derivatives revealed that compound 3j activates the intrinsic apoptotic pathway. tandfonline.com This was evidenced by an increased expression of the pro-apoptotic protein Bax, decreased expression of the anti-apoptotic protein Bcl-2, and elevated levels of Caspase-3 and Caspase-9. tandfonline.com Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-8 has also been observed with other aniline derivatives, indicating the involvement of the death receptor pathway in some cases. researchgate.net

In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; interfering with this process can prevent tumor growth.

A notable effect of these compounds is the arrest of the cell cycle in the G1 phase. nih.govwhiterose.ac.uk This prevents the cell from entering the S phase, where DNA synthesis occurs. For instance, compound 7i was shown to arrest the A549 cell cycle at the G1 phase using flow cytometry analysis. mdpi.com Similarly, a binuclear Ru(II)-Pt(II) complex named VR54 , which incorporates a 4-(terpyridin-4'-yl)-N-(pyridin-2-ylmethyl)aniline ligand, was found to inhibit cancer cell proliferation by blocking entry into the S phase, resulting in G1 cell cycle arrest. whiterose.ac.uk This effect was linked to the up-regulation of the cyclin-dependent kinase inhibitor p27KIP1 and the inhibition of Retinoblastoma (Rb) protein phosphorylation. whiterose.ac.uk

Inhibition of CDK4/6 by 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives also leads to a dose-dependent accumulation of cells in the G1 phase. acs.org For example, compound 78 caused 85% of MV4-11 leukemia cells to accumulate in the G1 phase at a concentration of 0.40 µM, compared to 61% in untreated cells. acs.org This demonstrates a targeted inhibition of the molecular machinery that governs the G1-S transition. acs.org

Mitochondria, the powerhouses of the cell, are increasingly recognized as a key target in cancer therapy. Disrupting mitochondrial function can lead to an energy crisis, oxidative stress, and ultimately, cell death. Certain this compound derivatives have been specifically designed to target mitochondria.

One mechanism of action is mitochondrial uncoupling, which dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and increasing oxygen consumption. acs.org A series of researchgate.netnih.govnih.govoxadiazolo[3,4-b]pyridin-7-ol derivatives with aniline substitutions were investigated as mitochondrial uncouplers. acs.org These studies revealed that attaching electron-withdrawing groups to the aniline moiety resulted in potent uncoupling activity. nih.gov For instance, compound 7m (SHO1122147) displayed an EC₅₀ of 3.6 µM in an oxygen consumption rate (OCR) assay. acs.org

Other derivatives can inhibit the mitochondrial electron transport chain (ETC). Aniline mustard compounds have been shown to inhibit NADH dehydrogenase (complex I) of the ETC. nih.gov This inhibition can lead to the stalling of the ETC and increased production of reactive oxygen species (ROS), such as hydrogen peroxide, causing significant oxidative stress within the cell. nih.gov This increased ROS production is a key mechanism explaining the cytotoxicity of these compounds. nih.gov

Antiviral Activity Research (e.g., against HIV)

The structural versatility of this compound has also been leveraged in the search for novel antiviral agents. Research has particularly focused on inhibitors of the Human Immunodeficiency Virus (HIV).

Derivatives have been designed to target the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral life cycle. nih.gov Phenylalanine derivatives containing various substituted aniline moieties were synthesized and evaluated for their anti-HIV-1 activity. nih.gov While many compounds showed moderate activity, a derivative with a 4-methoxy-N-methylaniline substitution (II-13c) and another with an indolin-5-amine substitution (V-25i) displayed exceptional anti-HIV-1 activity with EC₅₀ values of 5.14 µM and 2.57 µM, respectively. nih.gov

Further studies on phenylalanine derivatives containing a benzothiazole (B30560) moiety also identified compounds with potent anti-HIV-1 activity. kuleuven.be A compound featuring an amino-substituted aniline (7u ) was among the most potent inhibitors, with an EC₅₀ value of 3.57 µM against HIV-1 in MT-4 cells. kuleuven.be These findings highlight that the aniline portion of the molecule is critical for activity and that substitutions at this position can significantly modulate antiviral potency. nih.govkuleuven.be

Table 2: Anti-HIV-1 Activity of Selected this compound Derivatives

Compound Mechanism/Target Cell Line EC₅₀ (µM) Source
II-13c (4-methoxy-N-methylaniline substituted phenylalanine) HIV-1 Capsid Inhibitor MT-4 5.14 nih.gov
V-25i (indolin-5-amine substituted phenylalanine) HIV-1 Capsid Inhibitor MT-4 2.57 nih.gov
7u (amino-substituted aniline phenylalanine derivative) HIV-1 Capsid Inhibitor MT-4 3.57 kuleuven.be

Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, a series of 6-aryl-3-(pyridin-4-yl)- connectjournals.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazoles were synthesized and evaluated for their activity against various bacterial and fungal strains. connectjournals.com Among these, compound 3c , which is 4-(3-(pyridin-4-yl)- connectjournals.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazol-6-yl)aniline, showed promising antibacterial and antifungal effects. connectjournals.com These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. connectjournals.com

Similarly, novel acridone (B373769) derivatives incorporating a triazole nucleus have been designed with the goal of developing new antibacterial agents. researchgate.net Furthermore, studies on 1,3,4-oxadiazole-acetamide analogs have revealed excellent antimicrobial activities, with some compounds showing remarkable effects at low minimum inhibitory concentrations (MIC). researchgate.net The combination of the pyridine and oxadiazole rings in compounds like 4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is believed to enhance their pharmacological profile. smolecule.com

Research has also explored linking pyridine-4-carbohydrazide (a derivative of pyridine) with other antimicrobial agents to create "mutual" bioactive amides. Many of these derivatives exhibited potent antimycobacterial activity, with some outperforming existing drugs against Mycobacterium tuberculosis and other mycobacterial strains. rsc.orgrsc.org This highlights the potential of using the this compound scaffold to develop new and effective antimicrobial and specifically antimycobacterial agents. rsc.orgrsc.org

Table 1: Antimicrobial Activity of this compound Derivatives

Compound/Derivative ClassTarget OrganismsKey Findings
6-Aryl-3-(pyridin-4-yl)- connectjournals.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazolesGram-positive & Gram-negative bacteria, FungiCompound 3c showed promising antibacterial and antifungal activity. connectjournals.com
Acridone derivatives with triazole nucleusPathogenic bacteriaDesigned for antibacterial potency. researchgate.net
1,3,4-Oxadiazole-acetamide analogsPathogenic bacteria and fungiExhibited excellent antimicrobial activities. researchgate.net
"Mutual" bioactive amides of pyridine-4-carbohydrazideMycobacterium tuberculosis, non-tuberculous mycobacteriaPotent antimycobacterial activity, some outperforming standard drugs. rsc.orgrsc.org

H1-Antihistaminic Activity Investigations

The structural framework of this compound has been utilized in the synthesis of novel compounds with potential H1-antihistaminic activity. Histamine (B1213489) H1 receptor antagonists are crucial in the treatment of allergic conditions. rsc.org A study focused on the synthesis of 1-substituted-4-(pyridin-4-yl) connectjournals.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones, which were then evaluated for their ability to counteract histamine-induced effects. researchgate.net

In this series, the compound 1-methyl-4-(pyridin-4-yl) connectjournals.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one (S5 ) emerged as the most potent, demonstrating a 72.85% protection in in vivo tests on guinea pigs, which was comparable to the reference drug, chlorpheniramine (B86927) maleate (B1232345) (70.09%). researchgate.net A significant advantage of compound S5 was its negligible sedative effect (5.09%) compared to chlorpheniramine maleate (29.58%). researchgate.net This suggests that derivatives of this compound could serve as lead molecules for developing new H1-antihistaminic agents with improved side-effect profiles. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on N-(pyridin-4-yl)-(indol-3-yl) alkylamides have also been conducted to understand the structural requirements for antiallergic activity. scispace.com These analyses indicated that smaller substituents at certain positions and a non-hydrogen bond acceptor at another position enhance histamine antagonist activity. scispace.com

Table 2: H1-Antihistaminic Activity of a this compound Derivative

CompoundProtection (%)Sedative Effect (%)Reference Drug (Chlorpheniramine Maleate) Protection (%)Reference Drug (Chlorpheniramine Maleate) Sedative Effect (%)
1-methyl-4-(pyridin-4-yl) connectjournals.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one (S5 )72.855.0970.0929.58

Modulation of Biological Pathways through Enzyme or Receptor Inhibition

The this compound scaffold is a key component in the design of inhibitors for various enzymes and receptors, playing a crucial role in modulating biological pathways. For instance, it has been identified as a precursor in the development of inhibitors for Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, which is a significant target in cancer therapy. nih.gov Molecular fragment replacement studies have been used to design N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors. nih.gov

Furthermore, derivatives of 1,3,4-oxadiazoles containing the this compound moiety have shown potential as inhibitors of enzymes like carbonic anhydrase and tyrosinase. smolecule.com The interaction of these compounds with specific biological targets, such as enzymes or receptors, is crucial for their mechanism of action. smolecule.com They can act as inhibitors by binding to the active site of an enzyme or alter receptor function.

In the context of DNA repair mechanisms, derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been identified as potent inhibitors of Bloom helicase (BLM). nih.gov The 3-pyridine analog showed comparable activity to the lead compound, suggesting a preference for a basic nitrogen group in that region of the molecule for inhibitory action. nih.gov

Materials Science and Optoelectronics

The electronic properties of this compound make it a suitable candidate for applications in materials science, particularly in the development of organic electronics and photonic devices.

Electrochromic Materials Development

Electrochromic materials, which change color in response to an electrical potential, are utilized in applications like smart windows and displays. lboro.ac.uknih.gov Conducting polymers such as polyaniline are a well-known class of electrochromic materials. lboro.ac.uknih.gov The aniline part of this compound provides a basis for creating such polymers. Oxidative electropolymerization is a common method for preparing electrochromic films from aniline-containing compounds. lboro.ac.uk The electronic properties of the resulting polymers can be tuned by incorporating different functional groups.

Semiconductor Building Blocks for Organic Electronics

This compound is classified as a small molecule semiconductor building block. tcichemicals.comlabscoop.com Its phenylpyridine structure is a key feature in this regard. tcichemicals.com Organic semiconductors are essential components in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the aniline and pyridine rings of this compound allows for the fine-tuning of its electronic properties, making it a versatile component for creating new semiconductor materials with desired characteristics.

Luminescent Materials Applications in Coordination Compounds

The pyridine nitrogen in this compound and its derivatives can coordinate with metal ions to form coordination compounds, some of which exhibit interesting luminescent properties. For example, coordination compounds of a derivative, N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline (Dpya), with various metal ions have been synthesized and their photophysical properties studied. researchgate.net The ligand Dpya itself shows green luminescence, and this property can be tuned by coordinating with different metal ions. researchgate.net For instance, a zinc-based coordination polymer with Dpya exhibits a strong orange-light emission. researchgate.net

Another study reported on a cadmium coordination polymer that acts as a dual-responsive chemosensor for 4-nitroaniline (B120555) and chromate (B82759) ions in water, demonstrating the potential of such materials in sensing applications. bohrium.com The luminescent properties of these coordination polymers are often attributed to ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions. researchgate.netmdpi.com

Table 3: Luminescent Properties of a Coordination Compound with a this compound Derivative

LigandMetal IonEmission Color
N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline (Dpya)-Green
DpyaZinc(II)Orange

Catalysis

The bifunctional nature of this compound, arising from its pyridyl nitrogen and aniline amine group, makes it a versatile component in the field of catalysis. It primarily functions as a ligand, coordinating with metal centers to form catalysts with specific activities and stabilities. Its applications span several specialized areas, including the design of metal complexes for various reactions, water oxidation, and as a key structural motif in products of C-N cross-coupling reactions.

Ligand Design in Metal-Catalyzed Reactions

This compound serves as a crucial building block in the design of sophisticated ligands for metal-catalyzed reactions. Its ability to bridge metal centers or act as a modifiable axial ligand allows for the synthesis of complex catalytic structures.

A significant application is in the synthesis of ruthenium-based catalysts, where this compound (denoted as N-NH₂) is used as a ligand to create versatile intermediates. osti.govscispace.comnih.govresearchgate.net For instance, the complex [RuII(bda-κ-N²O²)(N-NH₂)₂], where bda²⁻ is (2,2'-bipyridine)-6,6'-dicarboxylate, is a key synthetic intermediate. osti.govscispace.comnih.govresearchgate.net This compound serves as a precursor for new Ru(II) and Ru(III) bda complexes containing ligands such as nitrosyl (NO⁺), acetonitrile (B52724) (MeCN), or water (H₂O). scispace.comnih.govresearchgate.net

Under acidic conditions, the coordinated this compound ligand can undergo further transformations. For example, reaction with excess NO⁺ transforms the aryl amine group into a diazonium salt, yielding a new complex, [RuII(bda-κ-N²O)(NO)(N-N₂)₂]³⁺. scispace.comnih.gov In this transformation, the bda²⁻ ligand adjusts its coordination to a tridentate mode. nih.gov Similarly, reaction with a coordinating solvent like acetonitrile leads to the formation of [RuII(bda-κ-N²O)(MeCN)(N-NH₂)₂]. scispace.comnih.govresearchgate.net These reactions demonstrate the utility of the this compound ligand in generating a family of related catalysts with tunable properties.

Precursor ComplexReagent/SolventResulting ComplexReference
[RuII(bda-κ-N²O²)(N-NH₂)₂]Excess NO⁺ (acidic)[RuII(bda-κ-N²O)(NO)(N-N₂)₂]³⁺ osti.govscispace.comnih.gov
[RuII(bda-κ-N²O²)(N-NH₂)₂]Acetonitrile (MeCN)[RuII(bda-κ-N²O)(MeCN)(N-NH₂)₂] osti.govscispace.comnih.govresearchgate.net
[RuII(bda-κ-N²O²)(N-NH₂)₂]Acidic aqueous solution{RuII{bda-κ-(NO)³}(H₂O)(N-NH₃)₂ₙ}²⁺ osti.govscispace.comnih.gov

Water Oxidation Catalysis

In the quest for sustainable energy solutions, this compound has been incorporated as a ligand in molecular catalysts for water oxidation (WO), a critical reaction for artificial photosynthesis. Ruthenium complexes featuring this ligand have shown significant promise as water oxidation catalysts (WOCs).

The complex [Ru(bda)(N-NH₂)₂], where N-NH₂ is this compound, is recognized as a particularly robust WOC in homogeneous systems. researchgate.net The aniline groups in this complex play a pivotal role. For instance, this complex can be anchored to a glassy carbon surface through the electrochemical reduction of a diazonium salt, which is formed by the oxidation of the diamino group of the complex. researchgate.net This immobilization is a key step toward creating practical heterogeneous catalysts for water splitting.

Furthermore, the behavior of these catalysts in low oxidation states has been studied to understand their activation and reaction mechanisms. osti.govscispace.comnih.govresearchgate.net In acidic aqueous solutions, the this compound ligands can be protonated to form anilinium cations (N-NH₃⁺), and water molecules can coordinate to the ruthenium center. scispace.comnih.gov This leads to the formation of species like {RuII{bda-κ-(NO)³}(H₂O)(N-NH₃)₂ₙ}²⁺ and its one-electron oxidized counterpart, {RuIII{bda-κ-(NO)³.⁵}(H₂O)(N-NH₃)₂ₙ}³⁺. scispace.comnih.gov The study of these various states and coordination modes is essential for designing more efficient and stable WOCs. osti.govnih.gov The accepted mechanism for water oxidation by many ruthenium polypyridyl complexes involves the generation of a high-valent Ru(V)=O species, which is then attacked by a water molecule. researchgate.net

Application in C-N Cross Coupling

While this compound itself is not typically used as a ligand or catalyst in C-N cross-coupling reactions, its derivatives are important target products synthesized via this methodology. The development of efficient catalytic systems for the synthesis of N-aryl pyridines is a significant area of research.

A notable example is the use of a recyclable copper(I) catalyst supported on a weakly acidic polyacrylate resin for C-N cross-coupling reactions. mdpi.com This system, which operates without the need for an additional ligand, efficiently catalyzes the reaction between 4-chloropyridinium chloride and various anilines to produce N-(pyridin-4-yl)benzene amines and N,N-bis(pyridine-4-yl)benzene amines. mdpi.com

The product distribution depends on the electronic properties of the aniline substituent. Anilines with electron-donating groups tend to yield the mono-substituted product, N-(pyridin-4-yl)benzene amine. mdpi.com In contrast, anilines bearing strong electron-withdrawing groups often lead to the formation of the di-substituted product, N,N-bis(pyridin-4-yl)benzene amine, as the major product. mdpi.com This heterogeneous catalytic system is stable, insensitive to air and moisture, and can be recycled multiple times, highlighting its potential for greener chemical synthesis. mdpi.com

Aniline Substituent (at para-position)Product TypeYield (%)Reference
-OCH₃N-(pyridin-4-yl)benzene amineHigh Yield mdpi.com
-CH₃N-(pyridin-4-yl)benzene amineHigh Yield mdpi.com
-ClN-(pyridin-4-yl)benzene amine26-49% mdpi.com
-BrN-(pyridin-4-yl)benzene amine26-49% mdpi.com
-IN-(pyridin-4-yl)benzene amine26-49% mdpi.com
-CF₃N,N-bis(pyridin-4-yl)benzene amine (major)24-42% mdpi.com
-CNN,N-bis(pyridin-4-yl)benzene amine (major)24-42% mdpi.com
-NO₂N,N-bis(pyridin-4-yl)benzene amine (major)24-42% mdpi.com

Future Research Directions and Emerging Opportunities for 4 Pyridin 4 Yl Aniline

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

While established methods for synthesizing 4-(pyridin-4-yl)aniline exist, future research will prioritize the development of more efficient, versatile, and sustainable synthetic strategies. A key focus will be on creating functionalized derivatives to expand the chemical space for drug discovery and material science applications.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to directly couple substituted pyridines with a range of anilines. acs.org This approach allows for the late-stage introduction of diverse functional groups onto the aniline (B41778) or pyridine (B92270) rings, facilitating the rapid generation of compound libraries for screening. acs.org Research into novel catalyst systems, including stable and recyclable copper(I) catalysts supported on resins, is also underway to promote greener and more cost-effective C-N coupling reactions. mdpi.com

Future synthetic explorations will likely involve:

One-pot and multicomponent reactions: Designing cascade reactions that combine several synthetic steps into a single operation to improve efficiency and reduce waste, as demonstrated in the synthesis of some heterocyclic systems. acs.org

Flow chemistry: Utilizing microreactor technology for precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability. researchgate.net

Novel activating agents: Investigating new reagents, such as DAST (diethylaminosulfur trifluoride), for amide synthesis under mild, ambient conditions, which could be applied to create amide derivatives of this compound. acs.org

These advancements will enable the synthesis of previously inaccessible derivatives and provide a more robust platform for creating molecules with tailored properties.

Exploration of Advanced Functional Materials with Tailored Optoelectronic Properties

The unique electronic structure of this compound, arising from the interplay between the electron-donating aniline and the electron-accepting pyridine ring, makes it an attractive candidate for the development of advanced functional materials. rsc.org Future research will focus on harnessing and tuning these properties for applications in optoelectronics.

The inherent donor-π-acceptor (D–π–A) character of the molecule leads to intramolecular charge-transfer (ICT), which is fundamental to its optical and electronic behavior. rsc.org By strategically modifying the molecular structure, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's absorption, emission, and charge transport characteristics. rsc.orgacs.org

Emerging opportunities in this area include:

Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives as emitters, hosts, or charge-transporting layers in OLED devices. Molecular engineering can be used to achieve specific emission colors and improve device efficiency and stability. epfl.ch

Organic Photovoltaics (OPVs): Using the compound as a building block for donor or acceptor materials in bulk heterojunction solar cells. The ability to tune the HOMO/LUMO levels is crucial for optimizing the energy level alignment at the donor-acceptor interface for efficient charge separation. acs.org

Non-linear Optical (NLO) Materials: The significant molecular dipole moment generated by the ICT process makes these derivatives promising for NLO applications, such as in optical switching and frequency conversion.

The table below summarizes the key molecular features and their potential impact on optoelectronic properties.

Molecular ModificationTarget PropertyPotential Application
Introducing strong electron-donating groups on the anilineLower HOMO energy, reduced bandgapRed-shifted absorption/emission (OLEDs, OPVs)
Introducing strong electron-withdrawing groups on the pyridineLower LUMO energy, reduced bandgapEnhanced electron transport (OLEDs, OPVs)
Extending the π-conjugated systemIncreased charge delocalizationHigher charge carrier mobility, NLO properties
Introducing bulky side groupsReduced intermolecular aggregationImproved film morphology, higher quantum yields

In-depth Structure-Activity Relationship Studies for Enhanced Biological Potency

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as kinase inhibitors for cancer therapy. researchgate.netmdpi.com Future research will focus on systematic and in-depth structure-activity relationship (SAR) studies to design more potent and selective drug candidates.

SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating their biological activity. This allows researchers to understand which chemical features are crucial for target binding and efficacy. For instance, in the development of inhibitors for Bloom Helicase, modifying the position of the nitrogen in the pyridine ring from the 4-position to the 2-position resulted in a loss of activity, highlighting the importance of this specific arrangement. nih.gov Similarly, for CDK4/6 inhibitors, modifications to the thiazole (B1198619) group attached to the pyrimidine (B1678525) core were explored to enhance potency. acs.org

Key future directions for SAR studies include:

Exploring diverse substitutions: Investigating a wide range of substituents on both the aniline and pyridine rings to probe the steric, electronic, and hydrophobic requirements of the biological target's binding pocket. nih.govacs.org

Bioisosteric replacement: Replacing key functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Hybrid molecule design: Combining the this compound core with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov

The following table illustrates a hypothetical SAR exploration for a generic kinase inhibitor based on the this compound scaffold.

R Group on AnilineR' Group on PyridineKinase Inhibition (IC₅₀)SAR Interpretation
-H-H10 µMBaseline activity
-OCH₃-H5 µMElectron-donating group improves potency
-Cl-H15 µMElectron-withdrawing group reduces potency
-H-CH₃8 µMSmall alkyl group is tolerated
-H-Phenyl25 µMBulky group is detrimental to activity

Advanced Computational Design and Predictive Modeling for Material and Biological Applications

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. researchgate.net Future research will increasingly rely on these predictive models to guide synthetic efforts, saving time and resources.

For biological applications, techniques like molecular docking and quantitative structure-activity relationship (QSAR) are crucial. researchgate.netpeerj.com Docking simulations can predict how a molecule binds to a specific protein target, such as a kinase, providing insights into key interactions like hydrogen bonds and π-π stacking. mdpi.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can then establish a mathematical relationship between the 3D properties of a series of molecules and their biological activity, helping to predict the potency of new designs. peerj.commdpi.com

For materials science, computational tools like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as HOMO/LUMO energy levels and charge distribution. nih.gov This allows for the in-silico screening of potential candidates for optoelectronic applications before they are synthesized. nih.govnih.gov

Emerging opportunities in this field involve:

Machine Learning and AI: Developing AI-driven models that can learn from existing data to predict the properties of novel this compound derivatives with greater accuracy and speed.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of these molecules in their biological or material environment, providing a more realistic understanding of their interactions and stability. peerj.com

Integrated Computational-Experimental Workflows: Creating seamless feedback loops where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models.

Integration with Sustainable Chemistry Principles and Process Intensification

A major future direction for the chemical industry is the adoption of sustainable practices, and research on this compound will be no exception. researchgate.net This involves integrating the principles of green chemistry and process intensification into the synthesis and application of this compound and its derivatives. researchgate.net

The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. acs.org For this compound synthesis, this means:

Using greener solvents: Replacing traditional volatile organic solvents with water, supercritical CO₂, or bio-based solvents. researchgate.netresearchgate.net

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals. acs.org

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. This can be achieved through technologies like:

Microwave-assisted synthesis: Using microwave irradiation to dramatically reduce reaction times and energy input. researchgate.netacs.org

Ultrasound-promoted reactions: Employing ultrasonic waves to enhance reaction rates and yields. smolecule.com

Continuous flow reactors: As mentioned in section 8.1, these offer better control and efficiency compared to traditional batch processing. researchgate.net

By embracing these principles, the future production of this compound and its valuable derivatives can be achieved in a more sustainable, cost-effective, and environmentally responsible manner.

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-4-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with aniline precursors. For example, Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling can link pyridinyl groups to aromatic amines. Key parameters include catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature control to minimize side reactions like oxidation of the amine group. Characterization via 1H^1H-NMR and LC-MS is critical to confirm product identity and purity .

Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Expect aromatic proton signals at δ 6.5–8.5 ppm, with distinct splitting patterns for pyridinyl (δ ~8.3 ppm, doublet) and aniline protons (δ ~6.8 ppm, doublet).
  • FT-IR : Look for N-H stretching (~3400 cm1^{-1}) and aromatic C=C/C=N vibrations (~1600 cm1^{-1}). Cross-validation with X-ray crystallography (if crystalline) enhances reliability .

Q. What are the common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer : By-products may include unreacted aniline, oxidized nitro derivatives, or regioisomers. Techniques like HPLC-MS or GC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile) help separate impurities. Retention time comparisons with standards and isotopic pattern analysis in MS are critical .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters like displacement factors and occupancy rates. For non-hydrogen atoms, anisotropic refinement is preferred. Challenges include handling disorder in flexible substituents (e.g., pyridinyl rotation). Use the TWIN command for twinned crystals and validate with R-factor convergence (<5%) .

Q. What computational strategies (e.g., DFT) are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions). Hirshfeld surface analysis (e.g., using CrystalExplorer) maps intermolecular interactions like N-H···N hydrogen bonds .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes). Use variable-temperature NMR to assess rotational barriers of the pyridinyl group. For solid-state vs. solution differences, pair X-ray diffraction with solid-state NMR or Raman spectroscopy .

Q. What solvent systems optimize solubility for this compound in reaction protocols?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic amine and pyridinyl groups. For catalytic reactions, mix with toluene or THF to balance solubility and catalyst activity. Solubility tests at varying temperatures (25–80°C) guide solvent selection .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Hirshfeld surface analysis quantifies interactions like N-H···O/S or π-π stacking. For example, in sulfonyl derivatives (e.g., 4-(Piperidinosulfonyl)aniline), the sulfonyl group acts as a hydrogen-bond acceptor, forming 2D networks. Use Mercury software to visualize packing diagrams and calculate interaction percentages .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationBuchwald-Hartwig coupling, Suzuki-MiyauraCatalyst loading, solvent polarity, temperature
Structural ValidationX-ray diffraction, 1H^1H-NMRR-factor, anisotropic displacement
Electronic PropertiesDFT (B3LYP/6-311+G(d,p)), UV-VisHOMO-LUMO gap, λmax
Impurity ProfilingHPLC-MS, GC-MSRetention time, isotopic patterns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.